molecular formula C5H8NNaO4 B1677415 Monosodium glutamate CAS No. 142-47-2

Monosodium glutamate

Numéro de catalogue: B1677415
Numéro CAS: 142-47-2
Poids moléculaire: 169.11 g/mol
Clé InChI: LPUQAYUQRXPFSQ-DFWYDOINSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Monosodium glutamate, commonly known as sodium glutamate, is the sodium salt of glutamic acid, a naturally occurring non-essential amino acid. It is widely used as a flavor enhancer in the food industry due to its ability to intensify the savory taste known as umami. This compound is found naturally in foods such as tomatoes, cheese, and seaweed. It was first isolated and identified by Japanese biochemist Kikunae Ikeda in 1908 .

Applications De Recherche Scientifique

Monosodium glutamate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Monosodium glutamate (MSG) primarily targets the glutamate receptors in the body . These receptors are found in various parts of the body, including the taste buds of the palate and the lining of the stomach and gut . The interaction of MSG with these receptors plays a crucial role in its function as a flavor enhancer .

Mode of Action

MSG works by stimulating glutamate receptors in the taste buds of the palate . This interaction triggers signals that are relayed to distinct regions of the brain, resulting in the characteristic umami taste associated with MSG . In the gut, MSG and other forms of glutamate are absorbed through interaction with glutamate receptors . Once in the gut, glutamate is either broken down to act as fuel or incorporated into other molecules .

Biochemical Pathways

MSG affects several biochemical pathways. It is known to cause an imbalance between excitatory glutamate and inhibitory GABA neurotransmission, leading to hyperexcitability of neurons . This imbalance can lead to various health issues, including neurological symptoms . Additionally, excessive intake of MSG can lead to an abnormally increased Ca2+ uptake into the mitochondria, which then starts cell death mechanisms .

Pharmacokinetics

After ingestion, MSG is mainly absorbed in the small intestine by passive diffusion . It is then metabolized in the splanchnic area, such that almost no glutamate appears in the systemic circulation after a meal . This process is saturable, and after glutamate loading at a high dose level, glutamate appears dose-dependently in the circulation .

Result of Action

The molecular and cellular effects of MSG’s action are diverse. It has been associated with various adverse effects on human health, including metabolic syndrome, neurotoxicity, renal toxicity, cardiovascular disease, infertility and fetal underdevelopment, cancer, and immune malfunction . At the cellular level, MSG can induce oxidative kidney damage and other toxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MSG. For instance, the production of MSG involves high energy consumption and pollutant discharge, especially to water and air . Moreover, steam for MSG production, irrigation water, and ammonia volatilization during maize growth have been identified as the main environmental factors affecting the production and thus the action of MSG .

Méthodes De Préparation

Monosodium glutamate can be produced through several methods:

Comparaison Avec Des Composés Similaires

Monosodium glutamate is unique among flavor enhancers due to its specific ability to elicit the umami taste. Similar compounds include:

This compound stands out due to its widespread use and effectiveness in enhancing savory flavors in a variety of foods.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Monosodium glutamate involves the reaction between glutamic acid and sodium hydroxide.", "Starting Materials": [ "Glutamic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve glutamic acid in water to form a solution", "Add sodium hydroxide to the solution", "Heat the mixture to a temperature of around 150°C", "Continue heating for several hours until the reaction is complete", "Cool the mixture and filter out any solid impurities", "Add hydrochloric acid to the filtrate to neutralize the solution", "Concentrate the solution to obtain solid Monosodium glutamate" ] }

L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/

Numéro CAS

142-47-2

Formule moléculaire

C5H8NNaO4

Poids moléculaire

169.11 g/mol

Nom IUPAC

sodium;(4S)-4-amino-5-hydroxy-5-oxopentanoate

InChI

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1/t3-;/m0./s1

Clé InChI

LPUQAYUQRXPFSQ-DFWYDOINSA-M

SMILES isomérique

C(CC(=O)[O-])[C@@H](C(=O)O)N.[Na+]

Impuretés

Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence.
Limits of impurities: Chlorides, 0.2%;  Arsenic, 3 ppm (as As);  Heavy metals, 20 ppm;  Lead, 10 ppm

SMILES

C(CC(=O)O)C(C(=O)[O-])N.[Na+]

SMILES canonique

C(CC(=O)[O-])C(C(=O)O)N.[Na+]

Apparence

Solid powder

Point d'ébullition

225 °C (decomposes)

Color/Form

White free flowing crystals or crystalline powder
Forms rhombic prisms when crystallized from wate

Densité

26.2 (saturated water solution at 20 °C)

melting_point

450 °F (Decomposes) (NTP, 1992)

68187-32-6
68187-33-7
68187-34-8
142-47-2

Description physique

Monosodium glutamate appears as white or off-white crystalline powder with a slight peptone-like odor. pH (0.2% solution)7.0. (NTP, 1992)
White, practically odourless crystals or crystalline powder
White solid;  [Merck Index] Fine colorless crystals;  MSDSonline]

Pictogrammes

Irritant

Pureté

>98% (or refer to the Certificate of Analysis)

Numéros CAS associés

28826-18-8

Durée de conservation

>3 years if stored properly

Solubilité

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Freely soluble in water;  practically insoluble in ethanol or ether
SPARINGLY SOL IN ALCOHOL
73.9 G PER 100 ML WATER @ 25 °C;  IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS
In water, 385,000 ppm at 25 °C

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Accent
Glutamate, Sodium
Monosodium Glutamate
MSG
Sodium Glutamate
Vestin

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monosodium glutamate
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Monosodium glutamate
Customer
Q & A

Q1: How does monosodium glutamate exert its flavor-enhancing effect?

A1: this compound activates glutamate receptors on the tongue, specifically those responsible for the umami taste. This taste perception is associated with a savory, brothy, or meaty flavor. While the exact mechanism is not fully understood, it is believed that MSG, by binding to these receptors, enhances the signal transduction pathways involved in taste perception. []

Q2: Does this compound cross the blood-brain barrier?

A2: While there is debate on the extent to which this compound crosses the blood-brain barrier, some studies suggest that high doses may lead to elevated glutamate levels in specific brain regions. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C5H8NO4Na. It has a molecular weight of 169.111 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data is not provided in these research papers, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These methods can provide information about the compound's structure and functional groups. []

Q5: How stable is this compound under various conditions?

A5: this compound is generally stable under typical food processing and storage conditions. It is highly soluble in water but less soluble in oils and fats. Factors like heat, moisture, and pH can impact its long-term stability. [, , ]

Q6: What are the known toxic effects of this compound in animal studies?

A6: Studies in rodents have shown that high doses of this compound, often administered via injection, can induce oxidative stress and damage in various organs, including the liver, kidneys, testes, and brain. [, , , , , ]

Q7: Are there any known long-term effects of this compound consumption in humans?

A7: While some individuals report sensitivities to MSG, extensive research has not established a definitive link between typical dietary MSG intake and long-term health consequences in humans. Further studies are needed to fully understand its potential long-term effects. [, , ]

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